molecular formula C22H21ClFN3O3S2 B11269619 N-(2-chlorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

N-(2-chlorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B11269619
M. Wt: 494.0 g/mol
InChI Key: LZEOUXHYCWIDQT-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Final Coupling: The final step involves coupling the thiophene-sulfonyl intermediate with the piperazine derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to the presence of the piperazine moiety.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as receptors or enzymes.

    Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system. The sulfonyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE shares structural similarities with other sulfonyl-containing thiophene derivatives and piperazine-based compounds.
  • Other similar compounds: include N-[(2-BROMOPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE and N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE.

Uniqueness

The unique combination of the thiophene ring, sulfonyl group, and piperazine moiety in N-[(2-CHLOROPHENYL)METHYL]-3-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}THIOPHENE-2-CARBOXAMIDE provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C22H21ClFN3O3S2

Molecular Weight

494.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide

InChI

InChI=1S/C22H21ClFN3O3S2/c23-17-6-2-1-5-16(17)15-25-22(28)21-20(9-14-31-21)32(29,30)27-12-10-26(11-13-27)19-8-4-3-7-18(19)24/h1-9,14H,10-13,15H2,(H,25,28)

InChI Key

LZEOUXHYCWIDQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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